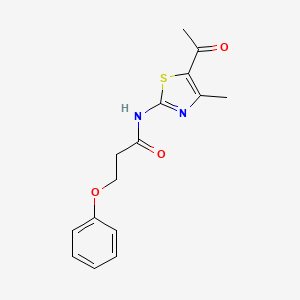

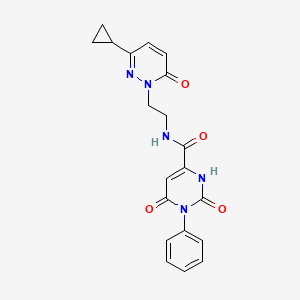

N-(5-acetyl-4-methylthiazol-2-yl)-3-phenoxypropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-acetyl-4-methylthiazol-2-yl)-3-phenoxypropanamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl)arylamide . These derivatives are multi-target-directed ligands, which means they can interact with multiple biological targets . They are synthesized as drug-like molecules with a well-developed structure-activity relationship .

Synthesis Analysis

The synthesis of these derivatives involves the creation of eight different derivatives (3a-h) . The products were obtained in good to excellent yield . All the synthesized compounds were further subjected to chemical characterization (NMR, FTIR, and elemental analysis) .Chemical Reactions Analysis

The synthesized compounds were tested for various biological activities, including antioxidant, antibacterial, antifungal, and α-glucosidase activities . The results of these tests were used to support the structure-activity relationship of the compounds .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, including N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide, have been studied for their antimicrobial properties. These compounds have shown promise in targeting multidrug-resistant Gram-positive pathogens . The development of new antimicrobial agents is crucial in the fight against antibiotic resistance, and thiazole derivatives offer a novel scaffold for these drugs.

Anticancer Properties

Some thiazole derivatives have been found to exhibit anticancer activity. For instance, certain compounds have been tested against cell lines such as NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells . The ability of thiazole derivatives to inhibit cancer cell growth makes them potential candidates for cancer therapy research.

Agricultural Applications

Thiazole compounds have also been reported to promote plant growth and increase seed yield and oil content in crops like rapeseed . This application is particularly significant for agricultural productivity and could lead to the development of new agrochemicals.

Antifungal Activity

The broad-spectrum antifungal activity of thiazole derivatives against drug-resistant Candida strains has been documented . These findings are important for addressing fungal infections, especially in immunocompromised patients.

Biochemical Pathway Modulation

Due to their unique structure, thiazole derivatives can interact with various biochemical pathways and enzymes within physiological systems . This interaction can lead to the activation or inhibition of specific pathways, making these compounds useful tools for biochemical research.

Receptor Stimulation or Blockage

In biological systems, thiazole derivatives may stimulate or block receptors, affecting the signaling processes . This property can be harnessed for the development of new drugs that target specific receptors in the body.

Direcciones Futuras

The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests potential future directions in the development and evaluation of these compounds for therapeutic applications.

Propiedades

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-10-14(11(2)18)21-15(16-10)17-13(19)8-9-20-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSARTZRLCUWYBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CCOC2=CC=CC=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-N-[2-(prop-2-enoylamino)ethyl]-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxamide](/img/structure/B2611358.png)

![2-hydroxy-9-methyl-N-(2-morpholinoethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2611365.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B2611366.png)

![N-[3-(acetylamino)phenyl]-4-benzyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2611367.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2611369.png)

![Ethyl ({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-YL}thio)acetate](/img/structure/B2611370.png)

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((2,3-dihydro-1H-inden-5-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2611374.png)